molecular formula C15H24 B10785927 Humulene CAS No. 8063-14-7

Humulene

Cat. No.: B10785927
CAS No.: 8063-14-7
M. Wt: 204.35 g/mol
InChI Key: FAMPSKZZVDUYOS-HRGUGZIWSA-N
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Description

Humulene, also known as alpha-humulene or alpha-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the molecular formula C15H24. It is characterized by an 11-membered ring structure and consists of three isoprene units containing three nonconjugated carbon-carbon double bonds. This compound is predominantly found in the essential oils of various plants, including hops (Humulus lupulus), clove, basil, and cannabis. It is renowned for its distinct earthy, woody aroma and contributes significantly to the fragrance profiles of these plants .

Preparation Methods

Synthetic Routes and Reaction Conditions: Humulene is one of many sesquiterpenoids derived from farnesyl diphosphate. The formation of this compound from farnesyl diphosphate is catalyzed by sesquiterpene synthase enzymes.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly hops. Two common methods for extracting essential oils containing this compound are supercritical fluid extraction and steam distillation. These methods yield essential oils with a composition similar to that found in the natural plant .

Chemical Reactions Analysis

Types of Reactions: Humulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is ozonolysis, where this compound reacts with ozone to form ozonides. These ozonides can further undergo ring-opening reactions to produce sesquiterpene Criegee intermediates .

Common Reagents and Conditions:

    Oxidation: Ozone is commonly used as an oxidizing agent in the ozonolysis of this compound.

    Reduction: Hydrogenation can be performed using hydrogen gas in the presence of a metal catalyst such as palladium.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products:

Scientific Research Applications

Humulene has garnered significant interest in scientific research due to its diverse applications in various fields:

Chemistry:

  • Used as a precursor for the synthesis of other bioactive compounds.
  • Studied for its unique chemical properties and reactivity.

Biology:

Medicine:

Industry:

Mechanism of Action

Humulene exerts its effects by interacting with various molecular targets and pathways:

Comparison with Similar Compounds

Humulene is often compared with other sesquiterpenes, particularly its isomers:

Uniqueness: this compound’s distinct 11-membered ring structure and its ability to undergo various chemical reactions make it unique among sesquiterpenes. Its diverse applications in multiple fields further highlight its significance.

Conclusion

This compound is a versatile and biologically active compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity, coupled with its therapeutic potential, make it a compound of significant interest in scientific research and industrial applications.

Properties

IUPAC Name

(1E,4E,8E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMPSKZZVDUYOS-HRGUGZIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C=CCC(=CCC1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(/C=C/C/C(=C/CC1)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858793
Record name Humulene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Humulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

99.00 to 100.00 °C. @ 3.00 mm Hg
Record name alpha-Humulene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6753-98-6
Record name Humulene
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URL https://commonchemistry.cas.org/detail?cas_rn=6753-98-6
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Record name Humulene
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Record name 1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-
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Record name Humulene
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Record name Humulene
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Record name HUMULENE
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Record name alpha-Humulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name alpha-Humulene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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